(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)

Descripción

Molecular Architecture and Crystallographic Analysis

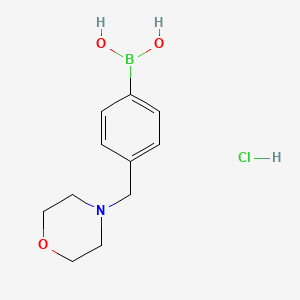

(4-(Morpholinomethyl)phenyl)boronic acid hydrochloride is an organoboron compound with the molecular formula C₁₁H₁₇BClNO₃ , derived from the neutral boronic acid (C₁₁H₁₆BNO₃ ) and hydrochloric acid. Its molecular architecture comprises:

- A phenyl ring substituted at the para position with a morpholinomethyl group.

- A boronic acid moiety (–B(OH)₂) attached to the phenyl ring.

- A morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) connected via a methylene bridge to the phenyl ring.

The hydrochloride salt enhances solubility and stability in polar solvents. Structural analogs, such as (4-chloro-3-(morpholinomethyl)phenyl)boronic acid, share similar reactivity but differ in substituent electronics.

Key structural features :

Crystallographic data for the hydrochloride salt is limited, but analogous boronic acids (e.g., 4-(methoxycarbonyl)phenylboronic acid) exhibit:

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

Spectroscopic data confirms the compound’s identity and functional groups:

FT-IR :

- Broad O–H stretch at ~3200–3500 cm⁻¹ (boronic acid).

- C–N stretch at ~1250–1300 cm⁻¹ (morpholine).

- B–O stretch at ~1350–1450 cm⁻¹.

¹H NMR (CDCl₃):

- Phenyl protons : δ 7.2–7.4 ppm (multiplet, 4H).

- Morpholine protons : δ 3.3–3.7 ppm (multiplet, 8H).

- Methylene bridge : δ 3.8–4.0 ppm (s, 2H).

¹³C NMR :

UV-Vis :

Comparative Structural Analysis with Arylboronic Acid Derivatives

The compound’s structure diverges from simpler arylboronic acids due to the morpholinomethyl substituent:

Key distinctions :

Hydrogen Bonding Networks and Dimerization Tendencies

Hydrogen bonding dominates the compound’s supramolecular structure:

Primary interactions :

- O–H⋯O bonds between boronic acid hydroxyl groups (distance: ~2.75 Å).

- C–H⋯O bonds involving morpholine’s oxygen (distance: ~2.5–2.7 Å).

- N–H⋯Cl⁻ interactions (hydrochloride counterion).

Dimerization patterns :

- Head-to-tail dimers via O–H⋯O bridges, forming zigzag sheets.

- Inversion-related dimers linked by boronic acid OH groups.

Crystal packing :

Propiedades

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHUHFLLLSCYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCOCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335234-36-0 | |

| Record name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 4-(Halomethyl)phenylboronic Acid Precursors

A common precursor, 4-bromomethylphenylboronic acid, is synthesized via organometallic routes involving Grignard reagents or lithiation followed by boronation.

- Typical procedure:

- Preparation of 4-bromomethylphenylmagnesium bromide by reacting 4-bromobenzyl bromide with magnesium in dry tetrahydrofuran (THF) under nitrogen at low temperatures (-40 to -50 °C).

- Subsequent reaction with tri-n-butyl borate to form the boronic acid moiety.

- Acidic hydrolysis and purification by precipitation with hydrochloric acid at low temperature (~10 °C).

- Purification steps may include activated carbon adsorption and extraction to achieve high purity (≥99%).

Introduction of the Morpholinomethyl Group

The morpholine ring is introduced via nucleophilic substitution of the bromomethyl group on the phenylboronic acid precursor:

- Reaction conditions:

- 4-bromomethylphenylboronic acid is reacted with morpholine in a polar aprotic solvent such as 1-methylpyrrolidin-2-one or acetonitrile.

- Potassium carbonate is often used as a base to scavenge the released HBr.

- The reaction is typically conducted at mild temperatures (20–35 °C) over extended periods (up to 60 hours) to ensure complete substitution.

- Work-up involves solvent removal, filtration, and recrystallization to isolate the product with yields reported up to 88%.

Formation of Hydrochloride Salt

To improve the compound's stability and solubility, the free boronic acid can be converted into its hydrochloride salt:

- This is achieved by treatment with concentrated hydrochloric acid under controlled temperature (often 0–10 °C) to precipitate the hydrochloride salt.

- The precipitate is filtered, washed with water, and dried under nitrogen flow at moderate temperatures (~50 °C).

Summary Table of Preparation Conditions and Yields

| Step | Reagents & Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-Bromomethylphenylboronic acid synthesis | 4-bromobenzyl bromide + Mg, then tri-n-butyl borate, acid hydrolysis | THF, aqueous acid | -50 to 10 | Several hours | ~88 | Purification by precipitation & carbon adsorption |

| Morpholine substitution | Morpholine + 4-bromomethylphenylboronic acid + K2CO3 | 1-methylpyrrolidin-2-one or acetonitrile | 20–35 | 48–60 hours | 87–88 | Base scavenges HBr, mild temp for selectivity |

| Hydrochloride salt formation | Treatment with concentrated HCl | Water | 0–10 | 0.5–1 hour | Quantitative | Precipitation of hydrochloride salt |

Research Findings and Analytical Data

- Purity: Final products exhibit high purity (>99%) as confirmed by HPLC analysis.

- Physical properties: The compound has a molecular weight of 221.06 g/mol, melting point around 85 °C, and a boiling point near 382 °C at 760 mmHg.

- Stability: The hydrochloride salt form improves the compound's chemical stability and handling safety.

- Reaction optimization: Low temperatures and controlled pH during boronic acid precipitation minimize side reactions and degradation.

Additional Notes on Related Boronic Acid Preparations

- Boronic acids with different substituents (e.g., formyl, fluoro, methoxy) have been prepared using similar boronation and purification methods involving alkaline hydrolysis and acid precipitation.

- Continuous synthesis approaches with nitration, esterification, and reduction steps have been developed for related boronic acid derivatives, indicating potential for scale-up and process efficiency.

Análisis De Reacciones Químicas

(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group to a boronate ester or boronic anhydride.

Reduction: Reduction reactions can lead to the formation of borane derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium acetate. Major products formed from these reactions include various boronate esters, boronic anhydrides, and coupled organic compounds .

Aplicaciones Científicas De Investigación

Anticancer Activity

Boronic acids, including (4-(Morpholinomethyl)phenyl)boronic acid, have been explored for their anticancer properties. The introduction of boronic acid groups into drug candidates can enhance their efficacy and selectivity. Notably, compounds like bortezomib, a boronic acid derivative, have been successful in treating multiple myeloma by inhibiting proteasome activity, leading to apoptosis in cancer cells .

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. They can disrupt bacterial cell wall synthesis and interfere with viral replication processes. The modification of existing antibacterial agents with boronic acid functionalities can improve their pharmacological profiles .

Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing drug delivery systems. These systems can enhance the solubility and stability of therapeutic agents, allowing for controlled release in biological environments .

Suzuki-Miyaura Coupling Reactions

(4-(Morpholinomethyl)phenyl)boronic acid is frequently employed as a coupling partner in Suzuki-Miyaura reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. This reaction facilitates the construction of complex organic molecules from simpler precursors, making it invaluable in pharmaceutical development .

Synthesis of Biologically Active Compounds

The compound serves as a building block for synthesizing various biologically active compounds. Its reactivity allows it to be incorporated into larger molecular frameworks, which can lead to the discovery of new drugs with improved therapeutic effects .

Case Studies

Mecanismo De Acción

The mechanism of action of (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets like enzymes, altering their activity and leading to potential therapeutic effects .

Comparación Con Compuestos Similares

(3-Morpholinophenyl)boronic Acid (CAS 863377-22-4)

- Structural Difference : The morpholine group is attached at the meta position of the phenyl ring instead of the para position.

- Impact : The positional isomerism may alter steric and electronic interactions with biological targets. For example, para-substituted derivatives often exhibit stronger binding to planar active sites (e.g., enzymes) due to reduced steric hindrance .

- Similarity Score : 0.98 (structural similarity to the target compound) .

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic Acid Hydrochloride

- However, the hydrochloride salt mitigates this effect .

Functional Analogues with Antiproliferative or Enzyme-Inhibitory Activity

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

6-Hydroxynaphthalen-2-yl Boronic Acid

Solubility and Stability Comparisons

[4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid

(4-(Acetamidomethyl)phenyl)boronic Acid

- Synthetic Feasibility : Requires purification via column chromatography (59% yield), whereas the target compound is synthesized in higher yields (87%) .

- Solubility : Lacks a hydrochloride salt, likely reducing aqueous solubility compared to the target compound .

Key Data Tables

Table 1: Physicochemical Properties of Selected Boronic Acid Derivatives

Table 2: Structural Similarity Scores (vs. Target Compound)

| Compound Name | CAS Number | Similarity Score | Key Structural Difference |

|---|---|---|---|

| (3-Morpholinophenyl)boronic acid | 863377-22-4 | 0.98 | Morpholine at meta position |

| (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid (HCl) | N/A | 0.80 | Pyrrolidine instead of morpholine |

| (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid (HCl) | 2096339-70-5 | 0.81 | Ethylpiperazine substituent |

Actividad Biológica

(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with biomolecules, which makes them significant in various therapeutic applications, including enzyme inhibition and drug development. This article explores the biological activity, mechanisms of action, and potential applications of (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride), supported by data tables and relevant case studies.

- Molecular Formula : C12H16BNO3·HCl

- Molecular Weight : 239.48 g/mol

- Melting Point : 165-170 °C

- Solubility : Soluble in water and organic solvents

The presence of the morpholinomethyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Boronic acids, including (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride), primarily exert their biological effects through:

- Enzyme Inhibition : They can act as inhibitors for serine proteases and certain kinases, which are crucial in various signaling pathways.

- Reversible Binding : The ability to form reversible covalent bonds allows these compounds to modulate enzyme activity without permanent modification of the target proteins.

Anticancer Activity

Research has demonstrated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is essential for regulating protein degradation in cancer cells. A study involving phenylboronic acid derivatives showed that they could enhance the efficacy of bortezomib in treating multiple myeloma by overcoming drug resistance mechanisms .

Antimicrobial Activity

Phenylboronic acids have been evaluated for their ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In a study assessing the activity of various boronic acid derivatives against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, certain derivatives exhibited synergistic effects when combined with antibiotics .

| Compound | Target Enzyme | FICI Value | Efficacy |

|---|---|---|---|

| Compound 2 | KPC-2 | <0.5 | High |

| Compound 3 | AmpC | ~0.5 | Moderate |

Case Studies

-

Combination Therapy in Lymphoma :

A clinical trial investigated the combination of (4-(MorpholinoMethyl)phenyl)boronic acid with bortezomib in advanced-stage aggressive lymphomas. The results indicated improved response rates compared to bortezomib alone, suggesting that this boronic acid derivative may help overcome resistance associated with pro-apoptotic proteins . -

Antimicrobial Synergy :

A study demonstrated that phenylboronic acids could protect β-lactam antibiotics from hydrolysis by β-lactamases. The combination of meropenem or ceftazidime with these inhibitors showed significant synergy against resistant strains, highlighting their potential role in antibiotic therapy .

Q & A

Q. What are the recommended synthetic routes for (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride?

The compound can be synthesized via Suzuki-Miyaura coupling or by modifying pre-functionalized boronic esters. A general procedure involves reacting a morpholinomethyl-substituted aryl precursor with a boronic acid source. For example, a related boronic acid synthesis (e.g., 4-acetylphenylboronic acid) uses 1.0 mmol of the aryl precursor under palladium-catalyzed conditions, yielding 76% after purification . For the hydrochloride form, post-synthetic treatment with HCl is required. Ensure inert conditions (N₂/Ar) to prevent boronic acid decomposition .

Q. How should researchers characterize this compound for structural confirmation?

Use ¹H NMR and ¹³C NMR in deuterated DMSO to confirm the morpholine and boronic acid moieties. Expected signals include:

- ¹H NMR : Peaks for morpholine methylene (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm).

- ¹³C NMR : Signals for the morpholine carbons (~50–70 ppm) and boronic acid-bound aromatic carbons (~125–140 ppm). Mass spectrometry (HRMS) or elemental analysis can validate molecular weight .

Q. What safety protocols are critical when handling this compound?

- Skin Protection : Wear nitrile gloves inspected for integrity. Avoid direct contact; use chemical-resistant suits .

- Respiratory Protection : Use fume hoods or N95 masks if handling powdered forms.

- Disposal : Follow EPA/OSHA guidelines for boronic acid waste. Neutralize with aqueous base before disposal .

Advanced Research Questions

Q. How can this compound be applied in drug discovery workflows?

Its boronic acid group enables Suzuki couplings to build biaryl scaffolds common in kinase inhibitors or proteolysis-targeting chimeras (PROTACs). For example, morpholine derivatives enhance solubility and bioavailability, making it a candidate for CNS drug intermediates. Optimize coupling conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) to achieve >90% yield .

Q. What challenges arise in quantifying trace impurities during synthesis?

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in H₂O/MeCN gradient (5–95% over 20 min). Detect boronic acid adducts ([M+H]+ ~258–300 m/z) and morpholine-related byproducts.

- Challenges : Boronic acids may form cyclic anhydrides under acidic conditions, requiring pH-controlled mobile phases .

Q. How does the hydrochloride salt influence crystallization compared to the free base?

The hydrochloride form typically exhibits higher crystallinity due to ionic interactions. Screen solvents (e.g., EtOH/H₂O, acetone) under slow evaporation. Monitor crystal growth via XRPD to identify polymorphs. Note that HCl may protonate the morpholine nitrogen, altering solubility (~10–20 mg/mL in H₂O vs. <5 mg/mL for free base) .

Q. What advanced applications exist in material science?

This compound’s boronic acid group can form self-assembled monolayers (SAMs) on gold surfaces for single-molecule conductance studies. Under electric potentials (100–200 mV), oxidative coupling creates conjugated polymers with tunable electronic properties, as demonstrated in analogous systems .

Data Contradictions and Resolutions

- Synthetic Yield Variability : reports 76% yield for a similar compound, but yields may drop to 50–60% for the hydrochloride due to HCl sensitivity. Mitigate by using milder acids (e.g., AcOH) during salt formation .

- Safety Recommendations : emphasizes full-body suits, while suggests lab coats. Resolve by aligning PPE with concentration: use suits for >10 g scale and lab coats for smaller quantities .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.